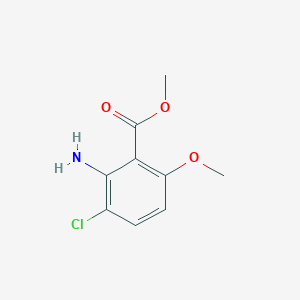
Methyl 2-amino-3-chloro-6-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-chloro-6-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid and features a chloro, amino, and methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-chloro-6-methoxybenzoate typically involves the esterification of 2-amino-3-chloro-6-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-chloro-6-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The nitro derivatives can be reduced back to the amino group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include nitrobenzoates.
Reduction: Products include aminobenzoates.
Scientific Research Applications
Methyl 2-amino-3-chloro-6-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-chloro-6-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-methoxybenzoate
- Methyl 2-amino-4-chloro-6-methoxybenzoate
- Methyl 2-amino-3-chloro-5-methoxybenzoate
Uniqueness
Methyl 2-amino-3-chloro-6-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both an amino and a chloro group on the benzene ring allows for a diverse range of chemical modifications and applications.
Biological Activity
Methyl 2-amino-3-chloro-6-methoxybenzoate (also known as methyl 2-amino-3-chloro-4-methoxybenzoate) is an organic compound with significant potential in biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10ClNO3
- Molecular Weight : 215.63 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the esterification of 2-amino-3-chloro-6-methoxybenzoic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions. This method ensures a high yield and purity of the final product, which can also be produced via continuous flow processes in industrial settings to enhance efficiency.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The compound may modulate enzyme activity through hydrogen bonding and electrostatic interactions facilitated by its amino group.
- Membrane Permeability : The presence of chloro and methoxy groups influences the compound's lipophilicity, enhancing its ability to cross cellular membranes.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development in antimicrobial therapies.
- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, particularly through the modulation of cytokine production.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study conducted on various derivatives of methyl 2-amino compounds demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound's structure was optimized to enhance its efficacy, leading to a notable reduction in bacterial viability at low concentrations.
Case Study: Anti-inflammatory Mechanism
In vitro experiments showed that this compound could suppress the secretion of pro-inflammatory cytokines such as IL-1β and IL-6 in human cell lines. This suggests a potential therapeutic role in treating inflammatory diseases.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 2-amino-3-chloro-6-methoxybenzoate |
InChI |
InChI=1S/C9H10ClNO3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI Key |
SRDIUXVITZCKHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















